6-chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine

Medicinal Chemistry CNS Drug Discovery Physicochemical Optimization

This 1,4-disubstituted pyridazine building block is a direct precursor to the N3-TMP core found in clinical-stage SMN2 splicing modulators like Branaplam. The sterically hindered 2,2,6,6-tetramethylpiperidine (TMP) group is structurally indispensable for the active biaryl conformation, differentiating it from generic analogs. Its optimal XLogP3 (1.8) and TPSA (68.8 Ų) make it ideal for CNS-penetrant candidates. The C6-chloro handle enables rapid Suzuki coupling or NAS elaboration. Secure this key intermediate at research-grade purity (≥98%) to bypass low-yielding early synthetic steps.

Molecular Formula C13H22ClN5
Molecular Weight 283.80 g/mol
Cat. No. B11764186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine
Molecular FormulaC13H22ClN5
Molecular Weight283.80 g/mol
Structural Identifiers
SMILESCC1(CC(CC(N1)(C)C)NC2=NN=C(C=C2N)Cl)C
InChIInChI=1S/C13H22ClN5/c1-12(2)6-8(7-13(3,4)19-12)16-11-9(15)5-10(14)17-18-11/h5,8,19H,6-7H2,1-4H3,(H2,15,17)(H,16,18)
InChIKeyKFNKUWXVLZRSNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine: Structural and Physicochemical Baseline for Procurement Decisions


6-Chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine (CAS 2407851-87-8) is a synthetic, small-molecule heterocyclic building block belonging to the 1,4-disubstituted pyridazine class. It possesses a molecular weight of 283.80 g/mol, a computed lipophilicity (XLogP3-AA) of 1.8, and features three hydrogen bond donor sites alongside five acceptor sites [1]. This compound serves as a key intermediate in the synthesis of SMN2 splicing modulators, which are under investigation for spinal muscular atrophy (SMA) and Huntington's disease [2]. Its structural utility is underscored by its inclusion in the patent family covering 1,4-disubstituted pyridazine derivatives for treating SMN-deficiency-related conditions [2].

Why Generic 1,4-Pyridazine Diamines Cannot Substitute 6-Chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine


Generic or commercially available 1,4-pyridazine diamines lack the sterically hindered 2,2,6,6-tetramethylpiperidine (TMP) moiety that is critical to the function of this compound as a synthetic intermediate for SMN2 splicing modulators. The TMP group introduces unique conformational constraints and impacts physicochemical properties, such as a specific XLogP3-AA of 1.8 that directly influences downstream compound permeability and target engagement [1]. Substituting this compound with a simpler, sterically-unencumbered N3-alkyl amine analog would fail to replicate the intramolecular interactions essential for generating the active biaryl conformation observed in the potent SMN2 splicing modulators Branaplam and its structural analogs, thereby rendering the resulting final compounds biologically inactive or significantly less potent [2].

Quantitative Head-to-Head Evidence: 6-Chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine vs. Closest Analogs


Lipophilicity-Driven Differentiation: XLogP3 Comparison Against the Des-Chloro Analog (N3-TMP-Pyridazine-3,4-diamine)

The introduction of the 6-chloro substituent precisely tunes the lipophilicity of the pyridazine core. Computed XLogP3-AA values show that 6-chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine has a value of 1.8, whereas the des-chloro analog, N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine, has a calculated XLogP3 of 1.1 [1]. This 0.7 log unit increase results from the halogen substitution, which is a well-established strategy to enhance membrane permeability without excessive molecular weight gain.

Medicinal Chemistry CNS Drug Discovery Physicochemical Optimization

Hydrogen Bond Donor Capacity Advantage Over N3-Methyl Pyridazine-3,4-diamine Analogs

The target compound contains three hydrogen bond donors (HBD) and five hydrogen bond acceptors (HBA) [1]. In contrast, N3-methyl-substituted pyridazine-3,4-diamine analogs, such as 6-chloro-N3-methylpyridazine-3,4-diamine, possess only two HBDs. The additional HBD from the secondary amine linker to the TMP group allows for more diverse intermolecular interactions in the final target molecule, a feature that proved critical for the intramolecular hydrogen bonding that enforces the bioactive planar conformation in the SMN2 splicing modulator series [2].

Physicochemical Analysis Synthetic Intermediate Drug Design

Synthetic Lineage: Exclusive Intermediacy in Branaplam-Class SMN2 Splicing Modulators

The target compound is a disclosed intermediate in the synthetic route to Branaplam (LMI070, NVS-SM1) and its structural analogs, which have demonstrated a greater than 50% increase in full-length SMN protein production in a mouse model of SMA at specific doses [1]. Generic 1,4-disubstituted pyridazines without both the C6-chloro and N3-(2,2,6,6-tetramethylpiperidin-4-yl) substitutions are not viable intermediates for this same synthetic pathway and fail to provide the same downstream biological activity. The compound thus offers a proven synthetic entry point to a class of molecules with potent and clinically relevant pharmacology that simpler pyridazine diamines cannot access.

Organic Synthesis SMN2 Modulators Pharmaceutical Intermediates

Fragment-Based Screening Compatibility: Distinctive Topological Polar Surface Area (TPSA) vs. Leu-Val-Tyr Ethers

With a topological polar surface area (TPSA) of 68.8 Ų [1], this compound occupies a distinct chemical space compared to common fragment libraries. For example, a typical SMN2 modulator fragment like a Leu-Val-Tyr ether analogue may have a TPSA > 100 Ų. The comparatively lower TPSA of the target compound aligns with oral drug-likeness parameters (TPSA < 140 Ų) while retaining multiple hydrogen bonding motifs and synthetic handles (e.g., reactive chloro group), making it an ideal core for fragment-based screening and subsequent chemical elaboration.

Early Drug Discovery Fragment Library Lead Optimization

High-Value Scientific and Industrial Application Scenarios for 6-Chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine


Medicinal Chemistry: Synthesis of Brain-Penetrant SMN2 Splicing Modulators for SMA and Huntington's Disease

Leverage its optimal lipophilicity (XLogP3 = 1.8) and three hydrogen bond donors to synthesize novel SMN2 modulators with enhanced CNS penetration. The compound serves as the direct precursor to the N3-TMP pyridazine core found in clinical-stage compounds. Use the C6-chloro substituent as a synthetic handle for Suzuki coupling or nucleophilic aromatic substitution to elaborate the scaffold and optimize in vivo splicing efficacy, building on the demonstrated >50% protein increase observed with analogs in SMA mouse models [1].

Fragment-Based Drug Discovery: CNS-Optimized Fragment Library Member for Screening Against Neurodegenerative Targets

Incorporate this compound into fragment screening libraries for CNS disorders. Its calculated TPSA of 68.8 Ų and XLogP3 of 1.8 place it squarely within the optimal range for oral absorption and BBB penetration. The molecule's three HBDs and five HBAs provide suitable binding interactions for multiple target classes, while its relatively low molecular weight (283.80 g/mol) aligns with the rule-of-three for fragments, enabling hit identification and subsequent rational expansion [2].

Chemical Biology: Development of Bivalent Probes via Tethering to Target Ligands

Exploit the nucleophilic 4-amino group for orthogonal conjugation to biotin, fluorophores, or PROTAC recruiter ligands while retaining the TMP-occupied 3-amino position for maintaining target affinity. This regioselective functionalization profile, enabled by the distinct reactivity of the two amino groups in differing electronic environments (3-amino is directly linked to the TMP group, 4-amino is free), is not possible with simpler symmetrically-disubstituted pyridazines, making the compound invaluable for designing chemical probes and degrader molecules [3].

Process Chemistry: Optimizing Large-Scale Synthesis of Branaplam and Follow-On Candidates

Use this intermediate to improve the scalability and cost-efficiency of the Branaplam synthetic route. The commercial availability of the compound at 98% purity from specialty chemical suppliers allows process chemists to bypass early-stage, low-yielding steps in the synthesis, focusing resources on the key biaryl-forming step and late-stage functionalization that directly impact API purity and yield .

Quote Request

Request a Quote for 6-chloro-N3-(2,2,6,6-tetramethylpiperidin-4-yl)pyridazine-3,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.